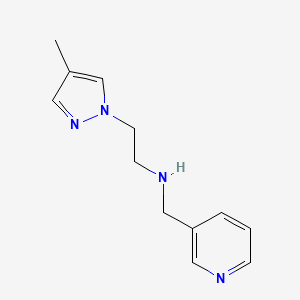
2-(4-Methyl-1h-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-1h-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine is a useful research compound. Its molecular formula is C12H16N4 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-Methyl-1H-pyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethan-1-amine, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C12H15N3
- Molecular Weight : 217.27 g/mol
- Key Functional Groups : Pyrazole ring and pyridine moiety.
Antibacterial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antibacterial properties. The compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.050 mg/mL |
| Pseudomonas aeruginosa | 0.100 mg/mL |
These results indicate that the compound possesses notable antibacterial activity, particularly against S. aureus and E. coli, which are common pathogens associated with infections .
Antifungal Activity
In addition to antibacterial properties, the compound also exhibited antifungal activity. It was evaluated against several fungal strains:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.030 mg/mL |
| Aspergillus niger | 0.050 mg/mL |
The antifungal activity suggests that this compound could be a candidate for further development in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies showed that the compound inhibited the proliferation of cancer cell lines such as:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 18.0 |
The IC50 values indicate that the compound is effective in inhibiting cell growth at relatively low concentrations, making it a promising candidate for further investigation in cancer therapy .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, preliminary studies suggest that it may involve the inhibition of specific enzymes or pathways critical for bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies have indicated that the compound interacts with target proteins involved in these processes, potentially leading to its observed biological activities .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of pyrazole derivatives highlighted the effectiveness of this compound against multi-drug resistant strains of S. aureus. The authors reported a significant reduction in bacterial load in treated samples compared to controls, suggesting the compound's potential as an alternative treatment option .
Case Study 2: Anticancer Properties
In another investigation focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound and observed dose-dependent cytotoxicity. The study concluded that the compound induces apoptosis in cancer cells via mitochondrial pathways, highlighting its potential as an anticancer agent .
Propriétés
Formule moléculaire |
C12H16N4 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
2-(4-methylpyrazol-1-yl)-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H16N4/c1-11-7-15-16(10-11)6-5-14-9-12-3-2-4-13-8-12/h2-4,7-8,10,14H,5-6,9H2,1H3 |
Clé InChI |
WKCPCOXVUCZCLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1)CCNCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















